Dodecylbenzene

説明

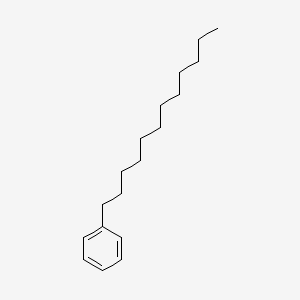

Structure

3D Structure

特性

IUPAC Name |

dodecylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H30/c1-2-3-4-5-6-7-8-9-10-12-15-18-16-13-11-14-17-18/h11,13-14,16-17H,2-10,12,15H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KWKXNDCHNDYVRT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCC1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H30, Array | |

| Record name | DODECYLBENZENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8604 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | DODECYLBENZENE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0265 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7026994 | |

| Record name | Dodecylbenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7026994 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

246.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Dodecylbenzene is a colorless liquid with a weak oily odor. Floats on water. (USCG, 1999), Liquid, Colorless liquid; [ICSC], COLOURLESS LIQUID. | |

| Record name | DODECYLBENZENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8604 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Benzene, tetrapropylene- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Benzene, mono-C10-14-alkyl derivs. | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Dodecylbenzene | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/5053 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | DODECYLBENZENE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0265 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Boiling Point |

627.8 °F at 760 mmHg (NTP, 1992), 328 °C, 290-410 °C | |

| Record name | DODECYLBENZENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8604 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | DODECYLBENZENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/937 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | DODECYLBENZENE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0265 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Flash Point |

275 °F (NTP, 1992), 285 °F, 140.6 °C | |

| Record name | DODECYLBENZENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8604 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | DODECYLBENZENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/937 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | DODECYLBENZENE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0265 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Solubility |

less than 1 mg/mL at 77 °F (NTP, 1992), Insoluble in water, Solubility in water: none | |

| Record name | DODECYLBENZENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8604 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | DODECYLBENZENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/937 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | DODECYLBENZENE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0265 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Density |

0.86 at 68 °F (USCG, 1999) - Less dense than water; will float, 0.8851 @ 20 °C/4 °C, Relative density (water = 1): 0.86 | |

| Record name | DODECYLBENZENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8604 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | DODECYLBENZENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/937 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | DODECYLBENZENE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0265 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Vapor Density |

8.47 (NTP, 1992) - Heavier than air; will sink (Relative to Air), 8.47 (AIR= 1) | |

| Record name | DODECYLBENZENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8604 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | DODECYLBENZENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/937 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

211.97 mmHg (USCG, 1999), 0.0000511 [mmHg], 5.1X10-5 mm Hg @ 25 °C, Vapor pressure, Pa at 20 °C: | |

| Record name | DODECYLBENZENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8604 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Dodecylbenzene | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/5053 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | DODECYLBENZENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/937 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | DODECYLBENZENE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0265 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Color/Form |

COLORLESS LIQUID | |

CAS No. |

123-01-3, 29986-57-0, 68442-69-3, 25265-78-5 | |

| Record name | DODECYLBENZENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8604 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Dodecylbenzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=123-01-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Dodecylbenzene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000123013 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Phenyldodecane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0029986570 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzene, mono-C10-14-alkyl derivs. | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068442693 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | DODECYLBENZENE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=102805 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | DODECYLBENZENE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=4584 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzene, dodecyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Benzene, tetrapropylene- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Benzene, mono-C10-14-alkyl derivs. | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Dodecylbenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7026994 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Dodecylbenzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.004.175 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Benzene, mono-C10-14-alkyl derivs. | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.064.059 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PHENYLDODECANE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/A2AX003680 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | DODECYLBENZENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/937 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | DODECYLBENZENE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0265 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Melting Point |

19.4 °F (NTP, 1992), 3 °C | |

| Record name | DODECYLBENZENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8604 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | DODECYLBENZENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/937 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | DODECYLBENZENE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0265 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Foundational & Exploratory

An In-depth Technical Guide to the Environmental Fate and Degradation of Dodecylbenzene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the environmental fate and degradation of dodecylbenzene, a key intermediate in the production of linear alkylbenzene sulfonate (LAS) surfactants used widely in detergents and other cleaning products. Understanding the environmental behavior of this compound is critical for assessing its ecological risk and ensuring its safe use. This document details its physicochemical properties, biodegradation and abiotic degradation pathways, bioaccumulation potential, and ecotoxicity, supported by quantitative data, detailed experimental protocols, and visual diagrams of key processes.

Physicochemical Properties

The environmental distribution and fate of this compound are largely governed by its physicochemical properties. As a non-polar, hydrophobic organic compound, it has a low affinity for water and a high affinity for organic matter and lipids.

| Property | Value | Reference(s) |

| Molecular Formula | C₁₈H₃₀ | [1] |

| Molecular Weight | 246.43 g/mol | [1] |

| Physical State | Colorless liquid | [1] |

| Melting Point | 3 °C | [1] |

| Boiling Point | 328 °C | [1] |

| Water Solubility | Insoluble | [1] |

| Vapor Pressure | 6.27 x 10⁻⁸ atm·m³/mol (for the acid of sodium dodecylbenzenesulfonate) | [2] |

| Log Kₒw (Octanol-Water Partition Coefficient) | 8.26 (estimated) | |

| Soil Organic Carbon-Water Partitioning Coefficient (Kₒc) | High (expected to be immobile in soil) | [3] |

| Henry's Law Constant | 6.27 x 10⁻⁸ atm·m³/mol (estimated for the acid) | [2][4] |

Biodegradation

Biodegradation is the primary mechanism for the removal of this compound and its sulfonated derivatives (LAS) from the environment. A diverse range of microorganisms, including bacteria and algae, are capable of degrading these compounds under aerobic conditions. The structure of the alkyl chain plays a significant role in the rate of biodegradation, with linear chains being more readily degraded than branched chains.

Aerobic Biodegradation Pathway

The aerobic biodegradation of this compound typically proceeds through a series of oxidative steps, initiated at the alkyl chain. The general pathway involves:

-

Omega-oxidation: The terminal methyl group of the dodecyl chain is oxidized to a primary alcohol, which is further oxidized to an aldehyde and then to a carboxylic acid, forming a sulfophenyl carboxylate (SPC).

-

Beta-oxidation: The resulting SPC undergoes sequential cleavage of two-carbon units from the alkyl chain, shortening it progressively.

-

Aromatic Ring Cleavage: Once the alkyl chain is sufficiently shortened, the benzene ring is hydroxylated and subsequently cleaved.

-

Mineralization: The resulting smaller organic fragments are further metabolized by microorganisms, ultimately leading to the formation of carbon dioxide, water, and inorganic sulfate (in the case of LAS).

dot

Caption: Aerobic biodegradation pathway of this compound.

Microbial Consortia Involved

A variety of bacterial and algal species have been identified as being capable of degrading this compound and LAS. Often, a consortium of different microbial species is required for complete mineralization, with different organisms carrying out different steps of the degradation pathway.[5] Some of the identified microorganisms include species of Pseudomonas, Bacillus, Aeromonas, and the alga Chlorella vulgaris.[6][7][8][9]

Abiotic Degradation

While biodegradation is the dominant degradation process, abiotic mechanisms can also contribute to the removal of this compound from the environment, particularly through photodegradation.

Photodegradation

This compound can undergo photodegradation in the presence of sunlight, especially in aquatic environments. The process is often mediated by hydroxyl radicals (•OH), which are highly reactive species that can initiate the oxidation of the this compound molecule. The rate of photodegradation can be influenced by various factors, including water chemistry, the presence of photosensitizers, and light intensity.

Bioaccumulation and Ecotoxicity

The potential for this compound to bioaccumulate in organisms and exert toxic effects is a key consideration in its environmental risk assessment.

Bioaccumulation

Due to its high lipophilicity (high Log Kₒw), this compound has the potential to bioaccumulate in the fatty tissues of aquatic organisms. The bioconcentration factor (BCF) is a measure of a chemical's tendency to accumulate in an organism from the surrounding water. Studies have shown that the BCF for this compound and its sulfonated derivatives can vary depending on the species, the specific isomer, and the exposure concentration.[10][11]

| Organism | Compound | BCF Value | Exposure Conditions | Reference(s) |

| Fathead Minnow | C₁₂LAS | 9 - 116 | 32-day exposure | [10][11] |

| Invertebrates | C₁₂LAS | 9 - 116 | 32-day exposure | [10][11] |

| Various Fish | LAS | 2.9 - 31.9 | [11] | |

| Catfish | SDBS | Varies | Inversely proportional to concentration | [11] |

Ecotoxicity

This compound and its derivatives exhibit moderate to high toxicity to aquatic organisms. The toxicity is influenced by the length of the alkyl chain and the presence of the sulfonate group.

| Organism | Compound | Endpoint | Value (mg/L) | Reference(s) |

| Various Species | C₁₂LAS | 4-day LC₅₀ | 1.5 - >3.0 | [10][11] |

| Corbicula | C₁₂LAS | 32-day EC₂₀ (length) | 0.27 | [10][11] |

| Hyalella | C₁₂LAS | 32-day EC₂₀ (survival) | 0.95 | [10][11] |

| Fathead Minnow | C₁₂LAS | 32-day EC₂₀ (survival) | ~1.0 | [10][11] |

| Daphnia magna | This compound Sulfonate | 48-hour EC₅₀ | 8.3 | [12] |

| Daphnia magna | This compound Sulfonate | 48-hour NOEC | 2.5 | [12] |

Experimental Protocols

Standardized testing guidelines, such as those developed by the Organisation for Economic Co-operation and Development (OECD), are crucial for assessing the environmental fate and effects of chemicals like this compound.

Ready Biodegradability - CO₂ Evolution Test (OECD 301B)

This test evaluates the ultimate biodegradability of a chemical by measuring the amount of carbon dioxide produced by microorganisms.

-

Principle: A known concentration of the test substance is incubated in a mineral medium with a microbial inoculum (e.g., from activated sludge). The CO₂ evolved is trapped in a suitable absorbent (e.g., barium hydroxide or sodium hydroxide) and quantified by titration.

-

Procedure:

-

Prepare a mineral medium containing essential salts.

-

Add the test substance as the sole source of organic carbon.

-

Inoculate with a mixed population of microorganisms.

-

Aerate the test vessels with CO₂-free air.

-

Pass the effluent air through a series of absorption bottles to trap the evolved CO₂.

-

Titrate the contents of the absorption bottles at regular intervals over a 28-day period.

-

Calculate the percentage of theoretical CO₂ production based on the carbon content of the test substance.

-

-

Pass Level: A substance is considered readily biodegradable if it reaches 60% of its theoretical CO₂ production within a 10-day window during the 28-day test.

Bioaccumulation in Fish: Flow-Through Test (OECD 305)

This guideline describes a procedure to determine the bioconcentration factor (BCF) in fish.

-

Principle: Fish are exposed to the test substance at a constant concentration in a flow-through system for a defined uptake phase, followed by a depuration phase in clean water.

-

Procedure:

-

Uptake Phase: Expose fish to a constant, sublethal concentration of the test substance in a flow-through aquarium system for a period of up to 28 days.

-

Sample fish and water at predetermined intervals to measure the concentration of the test substance.

-

Depuration Phase: Transfer the fish to a clean water system and monitor the elimination of the test substance from their tissues over time.

-

Analyze the concentration of the test substance in fish tissue and water samples using appropriate analytical methods (e.g., GC-MS).

-

Calculate the BCF as the ratio of the concentration of the substance in the fish at steady-state to the concentration in the water.

-

Daphnia sp. Acute Immobilisation Test (OECD 202)

This test determines the acute toxicity of a substance to the freshwater invertebrate Daphnia magna.

-

Principle: Young daphnids are exposed to a range of concentrations of the test substance for 48 hours. The concentration that causes immobilization in 50% of the daphnids (EC₅₀) is determined.

-

Procedure:

-

Prepare a series of test solutions with different concentrations of the test substance in a suitable culture medium.

-

Introduce a specified number of young daphnids (less than 24 hours old) into each test vessel.

-

Incubate the test vessels for 48 hours under controlled conditions of temperature and light.

-

Observe and record the number of immobilized daphnids at 24 and 48 hours.

-

Calculate the 48-hour EC₅₀ value using appropriate statistical methods.

-

Environmental Fate Assessment Workflow

A systematic approach is essential for a comprehensive assessment of the environmental fate of this compound. The following workflow outlines the key steps involved.

dot

Caption: General workflow for environmental fate and risk assessment.

Conclusion

This compound is a chemical of significant industrial importance, and a thorough understanding of its environmental behavior is paramount. This guide has summarized the key aspects of its environmental fate, including its ready biodegradability under aerobic conditions, its potential for abiotic degradation, and its moderate to high toxicity to aquatic organisms. The provided experimental protocols, based on internationally recognized guidelines, offer a framework for the robust assessment of these parameters. By integrating physicochemical data, degradation studies, and ecotoxicity testing, a comprehensive environmental risk assessment can be conducted to ensure the continued safe use of this compound.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. Sodium Dodecylbenzenesulfonate | C18H29NaO3S | CID 23662403 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. chemsafetypro.com [chemsafetypro.com]

- 4. Henry's Law Constants [henry.mpch-mainz.gwdg.de]

- 5. researchgate.net [researchgate.net]

- 6. Critical biodegradation process of a widely used surfactant in the water environment: dodecyl benzene sulfonate (DBS) - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 7. Critical biodegradation process of a widely used surfactant in the water environment: dodecyl benzene sulfonate (DBS) - RSC Advances (RSC Publishing) DOI:10.1039/D1RA02791C [pubs.rsc.org]

- 8. Critical biodegradation process of a widely used surfactant in the water environment: dodecyl benzene sulfonate (DBS) - PMC [pmc.ncbi.nlm.nih.gov]

- 9. hjkxyj.org.cn [hjkxyj.org.cn]

- 10. Bioconcentration and toxicity of this compound sulfonate (C12LAS) to aquatic organisms exposed in experimental streams - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. agc-chemicals.com [agc-chemicals.com]

In-Depth Toxicological Profile of Linear Alkylbenzene Sulfonates (LAS)

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

Linear alkylbenzene sulfonates (LAS) are a class of anionic surfactants widely used in the manufacturing of detergents and cleaning products.[1] Their extensive use necessitates a thorough understanding of their toxicological profile to ensure human and environmental safety. This technical guide provides a comprehensive overview of the toxicological studies on LAS, with a focus on quantitative data, experimental methodologies, and the underlying mechanisms of toxicity.

Acute Toxicity

LAS exhibits low to moderate acute toxicity following oral, dermal, and inhalation exposure. The acute toxicity is primarily attributed to the surfactant properties of LAS, which can cause local irritation and, at high concentrations, systemic effects.

Quantitative Acute Toxicity Data

| Endpoint | Species | Route | Value | Reference |

| LD50 | Rat | Oral | 404 - 1980 mg/kg bw | [2] |

| LD50 | Mouse | Oral | 1250 - 2300 mg/kg bw | [2] |

| LD50 | Rat | Dermal | >2000 mg/kg bw | [3] |

| LC50 (96h) | Tarek Larvae | Aquatic | 4.883 mg/L | [4] |

| LC50 (96h) | Fathead Minnow | Aquatic | 0.11 - 8.4 mg/L (depending on chain length) | [5] |

Experimental Protocols: Acute Oral Toxicity (Up-and-Down Procedure - OECD TG 425)

The acute oral toxicity of LAS is typically determined using a sequential dosing method to minimize the number of animals required.

Methodology:

-

Test Animals: Healthy, young adult rats (e.g., Wistar or Sprague-Dawley strains) are used. Animals are fasted prior to dosing.

-

Dose Administration: The test substance is administered orally by gavage in a single dose. The initial dose is selected based on available data.

-

Sequential Dosing: A series of animals are dosed one at a time. If an animal survives, the next animal receives a higher dose. If an animal dies, the next animal receives a lower dose.

-

Observation Period: Animals are observed for mortality, clinical signs of toxicity, and body weight changes for at least 14 days.

-

Data Analysis: The LD50 is calculated using the maximum likelihood method.

References

Spectroscopic Analysis of Dodecylbenzene and Its Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the core spectroscopic techniques used for the analysis of dodecylbenzene and its derivatives, such as this compound sulfonic acid (DBSA) and sodium this compound sulfonate (SDBS). This document offers detailed experimental protocols, quantitative data summaries, and visual representations of analytical workflows to support research, quality control, and formulation development in various scientific and industrial settings.

Introduction

This compound is a key intermediate in the production of surfactants, which are widely used in detergents, emulsifiers, and various industrial processes. Its derivatives, particularly sulfonated forms, are of significant commercial and research interest. Accurate and reliable analytical methods are crucial for characterizing these compounds, determining their purity, and understanding their behavior in different matrices. Spectroscopic techniques, including Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, Mass Spectrometry (MS), and Ultraviolet-Visible (UV-Vis) Spectroscopy, are powerful tools for the qualitative and quantitative analysis of this compound and its derivatives.

Spectroscopic Data Summary

The following tables summarize the key quantitative data obtained from the spectroscopic analysis of this compound and its common derivatives.

Table 1: ¹H NMR and ¹³C NMR Spectroscopic Data for this compound

| ¹H NMR (Proton NMR) | ¹³C NMR (Carbon-13 NMR) | ||

| Assignment | Chemical Shift (ppm) | Assignment | Chemical Shift (ppm) |

| Aromatic Protons | 7.39 - 7.01 | C1 (Aromatic, substituted) | 142.91 |

| Benzylic CH₂ | 2.59 | C2, C6 (Aromatic) | 128.40 |

| CH₂ adjacent to benzylic | 1.60 | C3, C5 (Aromatic) | 128.21 |

| Aliphatic (CH₂)n | 1.26 | C4 (Aromatic) | 125.55 |

| Terminal CH₃ | 0.89 | Benzylic CH₂ | 36.07 |

| CH₂ adjacent to benzylic | 32.00 | ||

| CH₂ | 31.58 | ||

| (CH₂)n | 29.74, 29.61, 29.43 | ||

| CH₂ adjacent to terminal CH₃ | 22.75 | ||

| Terminal CH₃ | 14.13 |

Note: Chemical shifts can vary slightly depending on the solvent and instrument used.[1]

Table 2: Key Infrared (IR) Absorption Bands for this compound Derivatives

| Functional Group | Vibrational Mode | Wavenumber (cm⁻¹) | Reference(s) |

| C-H (Aromatic) | Stretching | 3100 - 3000 | |

| C-H (Aliphatic) | Asymmetric & Symmetric Stretching | 2958, 2925, 2852 | [2] |

| C=C (Aromatic) | Stretching | 1609, 1493 | [2] |

| S=O (Sulfonate/Sulfonic Acid) | Asymmetric Stretching | ~1190, 1180, 1124 | [2] |

| S=O (Sulfonate/Sulfonic Acid) | Symmetric Stretching | ~1046, 1040, 1033 | [2] |

| SO₃ | Bending | 616 | [2] |

| Benzene Ring | Out-of-plane Bending | 800 - 500 |

Table 3: Mass Spectrometry Data for this compound Sulfonate (DBS)

| Ion (m/z) | Description | Reference(s) |

| 325.18 | [M-H]⁻ (Deprotonated molecular ion) | |

| 197.03 | Loss of C₉H₂₀ | |

| 183.01 | Loss of C₁₀H₂₂ |

Table 4: UV-Vis Absorption Maxima (λmax) for this compound and Derivatives

| Compound | Solvent | λmax (nm) | Transition | Reference(s) |

| This compound | Isooctane | ~260-270 | π → π* (Benzene B-band) | |

| Sodium this compound Sulfonate (SDBS) | Water | ~194, ~225, ~260 | π → π | [3] |

| Dodecylbenzenesulfonic Acid (DBSA) | Ethanol | ~326 | π → π (Benzenoid) | [4] |

Experimental Protocols

Detailed methodologies for the key spectroscopic analyses are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain high-resolution ¹H and ¹³C NMR spectra for structural elucidation.

Methodology:

-

Sample Preparation:

-

Weigh approximately 5-25 mg of the this compound or its derivative for ¹H NMR, and 50-100 mg for ¹³C NMR.[5]

-

Dissolve the sample in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry vial.[5][6][7]

-

Ensure the sample is fully dissolved. If necessary, gently warm the vial or use a vortex mixer.[5][8]

-

Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean 5 mm NMR tube to remove any particulate matter.[6]

-

Cap the NMR tube securely.[6]

-

-

Instrument Parameters (Typical for a 400-600 MHz Spectrometer):

-

¹H NMR:

-

Pulse Angle: ~30°

-

Digital Resolution: ~0.14 Hz/point

-

-

¹³C NMR:

-

Pulse Angle: ~30°

-

Digital Resolution: ~0.24 Hz/point

-

-

Use standard instrument software for data acquisition and processing.

-

-

Data Analysis:

-

Reference the spectra using the residual solvent peak or an internal standard (e.g., TMS).

-

Integrate the peaks in the ¹H NMR spectrum to determine proton ratios.

-

Assign peaks based on chemical shifts, coupling patterns, and, if necessary, 2D NMR experiments (e.g., COSY, HSQC, HMBC).

-

Fourier-Transform Infrared (FTIR) Spectroscopy

Objective: To identify functional groups present in the molecule.

Methodology (using Attenuated Total Reflectance - ATR):

-

Sample Preparation:

-

Ensure the ATR crystal is clean by wiping it with a soft cloth dampened with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.[2]

-

For liquid samples (e.g., this compound), place a single drop directly onto the center of the ATR crystal.[9]

-

For solid samples (e.g., SDBS powder), place a small amount of the powder onto the crystal and apply pressure using the instrument's pressure clamp to ensure good contact.[9]

-

-

Instrument Parameters:

-

Scan Range: 4000 - 400 cm⁻¹

-

Resolution: 4 cm⁻¹

-

Number of Scans: 16-32 (signal-averaged)

-

-

Data Collection and Analysis:

-

Collect a background spectrum of the clean, empty ATR crystal before analyzing the sample.

-

Collect the sample spectrum. The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the absorbance spectrum.

-

Identify characteristic absorption bands and assign them to specific functional groups.[10]

-

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the analyte.

Methodology (using Electrospray Ionization - ESI-MS for derivatives):

-

Sample Preparation:

-

Prepare a dilute solution of the sample (typically in the low ppm or ppb range) in a solvent compatible with ESI, such as methanol, acetonitrile, or a mixture with water.

-

For surfactants like SDBS, which can suppress the ESI signal, fluorinated surfactants like perfluorooctanoic acid (PFOA) can be used as an alternative in the mobile phase if necessary.[1][11]

-

-

Instrument Parameters (Typical for ESI-MS):

-

Ionization Mode: Negative ion mode is often preferred for sulfonated derivatives to detect the [M-H]⁻ ion.

-

Capillary Voltage: Optimize for maximum signal intensity (typically 2-4 kV).

-

Nebulizing Gas Flow Rate: Adjust to ensure stable spray.

-

Drying Gas Flow Rate and Temperature: Optimize to desolvate the ions effectively.

-

-

Data Analysis:

-

Identify the molecular ion peak.

-

For tandem MS (MS/MS), select the molecular ion for fragmentation and analyze the resulting product ions to elucidate the structure.

-

Methodology (using Gas Chromatography - MS for this compound):

-

Sample Preparation:

-

Dissolve the this compound sample in a volatile organic solvent (e.g., hexane, dichloromethane).

-

-

GC-MS Parameters:

-

GC Column: A non-polar capillary column (e.g., DB-1 or DB-5 type) is suitable.[12]

-

Injector Temperature: Set to a high enough temperature to ensure complete vaporization (e.g., 250-300 °C).

-

Oven Temperature Program: Start at a lower temperature and ramp up to a final temperature that allows for the elution of this compound (e.g., a maximum of 240 °C).[12]

-

MS Ionization Mode: Electron Ionization (EI) at 70 eV.

-

-

Data Analysis:

-

Identify the molecular ion peak and characteristic fragment ions.

-

Ultraviolet-Visible (UV-Vis) Spectroscopy

Objective: To obtain the absorption spectrum and determine concentrations using Beer's Law.

Methodology:

-

Sample Preparation:

-

Prepare a stock solution of the analyte in a UV-transparent solvent (e.g., ethanol, water, isooctane).

-

Prepare a series of dilutions from the stock solution to create a calibration curve. Ensure the concentrations fall within the linear range of the instrument.

-

Use a quartz cuvette with a 1 cm path length.[4]

-

Fill a cuvette with the pure solvent to be used as a blank.

-

-

Instrument Parameters:

-

Scan Range: Typically 190 - 400 nm for these compounds.

-

Scan Speed: Medium.

-

-

Data Collection and Analysis:

-

Record a baseline spectrum with the blank cuvette.

-

Record the absorbance spectra for the standard solutions and the unknown sample.

-

Identify the wavelength of maximum absorbance (λmax).

-

For quantitative analysis, create a calibration curve by plotting absorbance at λmax versus concentration for the standard solutions. Use the equation of the line to determine the concentration of the unknown sample.

-

Visualization of Analytical Workflows

The following diagrams, created using the DOT language, illustrate the experimental workflows for the spectroscopic analysis of this compound and its derivatives.

Caption: General workflow for the spectroscopic analysis of this compound and its derivatives.

Caption: Experimental workflow for the analysis of this compound by GC-MS.

Caption: Simplified MS/MS fragmentation pattern for this compound Sulfonate (DBS).

References

- 1. Surfactants usable for electrospray ionization mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Sample Preparation – FT-IR/ATR – Polymer Chemistry Characterization Lab [pccl.chem.ufl.edu]

- 3. researchgate.net [researchgate.net]

- 4. ajol.info [ajol.info]

- 5. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 6. NMR Sample Preparation [nmr.chem.umn.edu]

- 7. NMR blog - Guide: Preparing a Sample for NMR analysis – Part I — Nanalysis [nanalysis.com]

- 8. chemie-biologie.uni-siegen.de [chemie-biologie.uni-siegen.de]

- 9. drawellanalytical.com [drawellanalytical.com]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. Analysis of this compound - Chromatography Forum [chromforum.org]

Isomer Distribution in Commercial Dodecylbenzene: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the isomer distribution in commercial dodecylbenzene products, a key intermediate in the production of biodegradable detergents. Understanding the isomeric composition of linear alkylbenzene (LAB) is critical for predicting the performance and environmental fate of the resulting surfactants, linear alkylbenzene sulfonates (LAS). This document outlines the quantitative distribution of this compound isomers produced through various commercial processes, details the analytical methodologies for their determination, and illustrates the key manufacturing and structural relationships.

Introduction to this compound Isomers

Commercial this compound is primarily linear alkylbenzene (LAB), which consists of a benzene ring attached to a linear C10 to C16 alkyl chain. For the C12 homologue, this compound, the position of the phenyl group along the alkyl chain results in several positional isomers. These isomers are not produced in equal amounts; their distribution is highly dependent on the catalyst and process conditions used during the alkylation of benzene with dodecene. The isomeric composition significantly influences the physicochemical properties of the final LAS product, such as its solubility, detergency, and biodegradability.

Historically, branched alkylbenzene sulfonates (BAS) were used, but their poor biodegradability led to their replacement by the more environmentally friendly linear alkylbenzene sulfonates (LAS) in the 1960s.[1] The production of LAB is a large-scale industrial process, with millions of tons produced annually.[1]

Isomer Distribution in Commercial LAB Products

The distribution of phenylalkane isomers in commercial LAB is a direct consequence of the manufacturing process. The three main catalytic technologies used for the alkylation of benzene with linear olefins are:

-

Hydrogen Fluoride (HF) catalyst: One of the traditional methods for LAB production.

-

Aluminum Chloride (AlCl₃) catalyst: Another classic Friedel-Crafts alkylation catalyst.

-

Solid Acid Catalyst (SAC): A more modern, safer, and environmentally benign technology, exemplified by the UOP Detal™ process.

The choice of catalyst significantly impacts the proportion of the 2-phenyl isomer versus other "internal" isomers (3-, 4-, 5-, and 6-phenyldodecane). Generally, a higher concentration of the 2-phenyl isomer affects the properties of the resulting surfactant.

Quantitative Isomer Distribution Data

The following tables summarize the typical isomer distribution for this compound produced by different commercial processes.

Table 1: Phenylalkane Isomer Distribution by Catalyst Type

| Catalyst Technology | 2-Phenyl Isomer (%) | 3-, 4-, 5-, & 6-Phenyl Isomers (Combined, %) | Reference |

| HF | < 20 | > 80 | [2] |

| AlCl₃ | 30 - 33 | 67 - 70 | [2][3] |

| Solid Acid (Detal™ Process) | 25 - 30 | 70 - 75 | [2] |

Table 2: Detailed Isomer Distribution for C12 Alkylbenzene (Typical)

| Isomer | HF Process (%) | AlCl₃ Process (%) | Detal™ Process (%) |

| 2-Phenyldodecane | 17 - 18 | 25 - 30 | ~28 |

| 3-Phenyldodecane | \multirow{2}{}{82 - 83} | \multirow{2}{}{15 - 22 (for 3,4,5,6)} | \multirow{2}{*}{~72} |

| 4-Phenyldodecane | |||

| 5-Phenyldodecane | |||

| 6-Phenyldodecane |

Note: The distribution for isomers other than 2-phenyl is often reported as a combined percentage. The values for the Detal™ process are typical representations.[3]

Experimental Protocols for Isomer Analysis

The standard analytical method for determining the isomer distribution of this compound is high-resolution gas chromatography (GC), often coupled with a flame ionization detector (FID) for quantification or a mass spectrometer (MS) for identification.

Gas Chromatography (GC-FID/MS) Method

This protocol outlines a typical procedure for the analysis of this compound isomers.

Objective: To separate and quantify the positional isomers of this compound in a commercial LAB sample.

Instrumentation:

-

Gas Chromatograph (GC) equipped with a Flame Ionization Detector (FID) or Mass Spectrometer (MS).

-

Capillary Column: A non-polar column is typically used. Common choices include:

-

DB-1 (100% Dimethylpolysiloxane)

-

DB-5 (5%-Phenyl)-methylpolysiloxane

-

VF-5ms

-

-

Autosampler

-

Data Acquisition and Processing Software

Reagents and Standards:

-

Commercial this compound (LAB) sample.

-

High purity solvents (e.g., hexane or acetone) for sample dilution.

-

(Optional) Internal standard, such as n-undecane, for improved quantitative accuracy.

-

(Optional) Individual isomer standards, if available, for peak identification confirmation.

Procedure:

-

Sample Preparation:

-

Accurately weigh a small amount of the LAB sample.

-

Dilute the sample with a suitable solvent (e.g., hexane) to a concentration appropriate for GC analysis (typically in the low ppm range).

-

If using an internal standard, add a known amount to the sample solution.

-

-

GC Instrument Conditions (Example):

-

Injector:

-

Temperature: 250 °C

-

Injection Volume: 1 µL

-

Split Ratio: 50:1 (can be adjusted based on sample concentration)

-

-

Oven Temperature Program:

-

Initial Temperature: 100 °C, hold for 2 minutes.

-

Ramp: 5 °C/minute to 280 °C.

-

Final Hold: Hold at 280 °C for 10 minutes.

-

-

Carrier Gas: Helium or Hydrogen, at a constant flow rate (e.g., 1 mL/min).

-

Detector (FID):

-

Temperature: 300 °C

-

Hydrogen Flow: 30 mL/min

-

Air Flow: 300 mL/min

-

Makeup Gas (Nitrogen): 25 mL/min

-

-

Detector (MS):

-

Transfer Line Temperature: 280 °C

-

Ion Source Temperature: 230 °C

-

Scan Range: 40-400 amu

-

-

-

Data Analysis:

-

Identify the peaks corresponding to the different this compound isomers based on their retention times and, if using MS, their mass spectra. The elution order on non-polar columns is typically from the most centrally substituted isomer (e.g., 6-phenyldodecane) to the least centrally substituted (2-phenyldodecane).

-

Integrate the peak areas for each isomer.

-

Calculate the percentage of each isomer by dividing its peak area by the total area of all this compound isomer peaks and multiplying by 100.

-

Visualizations

Linear Alkylbenzene (LAB) Manufacturing Process

The following diagram illustrates the general workflow for the production of linear alkylbenzene, highlighting the critical alkylation step where the isomer distribution is established.

Caption: Linear Alkylbenzene (LAB) production workflow.

Positional Isomers of this compound

This diagram illustrates the structural relationship between the different positional isomers of this compound.

Caption: Relationship of this compound positional isomers.

Conclusion

The isomeric distribution of commercial this compound is a critical parameter that is determined by the choice of catalyst in the alkylation process. Solid acid catalysts, such as those used in the UOP Detal™ process, offer a safer and more environmentally friendly alternative to traditional HF and AlCl₃ catalysts, while producing a characteristic isomer distribution. The accurate determination of this distribution is routinely performed using gas chromatography. This technical guide provides researchers, scientists, and drug development professionals with a foundational understanding of the composition of this important industrial chemical, the methods for its analysis, and the key process-structure relationships.

References

Bioconcentration of Dodecylbenzene in Aquatic Organisms: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the bioconcentration of dodecylbenzene and its derivatives in aquatic organisms. Due to a greater availability of data for its sulfonated form, linear alkylbenzene sulfonate (LAS), this document leverages findings from LAS studies as a primary surrogate to discuss the principles of bioconcentration, experimental methodologies, and metabolic pathways relevant to this compound.

Quantitative Data on Bioconcentration

The bioconcentration factor (BCF) is a critical parameter for assessing the bioaccumulation potential of chemical substances in aquatic environments. The following tables summarize key quantitative data on the bioconcentration of this compound sulfonates in various aquatic species.

Table 1: Bioconcentration Factors (BCF) of this compound Sulfonates in Various Aquatic Species

| Species | Common Name | Compound | BCF Value(s) | Exposure Duration | Key Findings & Reference |

| Pimephales promelas | Fathead Minnow | C12LAS | 9 - 116 | 32 days | BCF values decreased with increasing exposure concentrations and as the phenyl group moved to a more internal position on the alkyl chain.[1] |

| Carassius auratus | Goldfish | n-dodecylbenzene sulfonate | ~20 (whole body), up to 1000 (gall bladder) | 26 days | Significant accumulation in the gall bladder suggests metabolism and biliary excretion. |

| Invertebrate Species | Mollusks, Crustaceans | C12LAS | 9 - 116 | 32 days | Similar range of BCF values to fish under the same experimental conditions.[1] |

| Sparus aurata | Gilthead Seabream | [¹⁴C]C12-6-LAS | 20 ± 2 L/kg | 3 days | Rapid uptake with steady state reached within 3 days. Gall bladder showed a very high BCF of 1400 ± 600 L/kg.[2] |

Table 2: Tissue-Specific Concentrations and Body Burdens of this compound Sulfonates

| Species | Common Name | Compound | Tissue/Body Burden | Exposure Conditions | Reference |

| Corbicula fluminea | Asiatic Clam | C12LAS | 0.035 mmoles/kg (wet weight) | 32-day chronic exposure at EC20 of 0.27 mg/L | [1] |

| Hyalella azteca | Amphipod | C12LAS | 0.23 mmoles/kg (wet weight) | 32-day chronic exposure at EC20 of 0.95 mg/L | [1] |

| Pimephales promelas | Fathead Minnow | C12LAS | 0.19 mmoles/kg (wet weight) | 32-day chronic exposure at EC20 of ~1.0 mg/L | [1] |

| Various Fish Species | - | C12LAS | 0.0005 - 0.0039 mmoles/kg (wet weight) | Exposure to wastewater treatment plant effluent | [1] |

Experimental Protocols

The standard guideline for assessing bioconcentration in fish is the OECD Test Guideline 305. The following protocol is a detailed methodology for a flow-through bioconcentration test adapted for a hydrophobic substance like this compound.

OECD 305: Flow-Through Fish Bioconcentration Test for this compound

Objective: To determine the bioconcentration factor (BCF) of this compound in a selected fish species.

1. Test Organism:

-

Species: Rainbow trout (Oncorhynchus mykiss), Zebra danio (Danio rerio), or Fathead minnow (Pimephales promelas).

-

Health: Fish should be healthy, free of diseases, and from a culture maintained in conditions similar to the test conditions.

-

Acclimation: Acclimate fish to the test water and conditions for at least two weeks prior to the experiment.

2. Test Substance and System:

-

Test Substance: this compound (DDB), with known purity. Radiolabeled ¹⁴C-DDB can be used for easier quantification.

-

Control: A control group is maintained without the test substance.

-

Solvent: Due to the low water solubility of this compound, a solvent carrier (e.g., acetone, triethylene glycol) may be necessary to prepare the stock solution. The solvent concentration should be minimal (<0.1 mL/L) and consistent across all treatments and the solvent control.

-

Test System: A flow-through system is used to maintain constant concentrations of this compound in the test chambers.

3. Experimental Phases: The experiment consists of two phases: an uptake phase followed by a depuration phase.[3]

-

Uptake Phase (28 days):

-

Fish are exposed to a constant, sublethal concentration of this compound. At least two concentrations, differing by a factor of 10, are recommended.[4]

-

Water Sampling: Water samples are collected from each test chamber at regular intervals (e.g., daily for the first week, then weekly) to verify the this compound concentration.

-

Fish Sampling: A subset of fish is sampled at various time points (e.g., day 1, 3, 7, 14, 21, 28).

-

-

Depuration Phase (up to 28 days):

-

The remaining fish are transferred to clean, this compound-free water.

-

Fish Sampling: Fish are sampled at intervals (e.g., day 1, 3, 7, 14, 21, 28 of depuration) to measure the elimination of the substance.

-

4. Analytical Methods:

-

Extraction from Water: this compound is extracted from water samples using liquid-liquid extraction (LLE) with a suitable solvent like hexane or by solid-phase microextraction (SPME).

-

Extraction from Tissue: Fish tissues are homogenized and extracted using methods like Soxhlet extraction with solvents such as n-hexane followed by methanol.[5]

-

Quantification: this compound concentrations in the extracts are quantified using gas chromatography-mass spectrometry (GC-MS).[6] If radiolabeled DDB is used, liquid scintillation counting can be employed.

5. Data Analysis:

-

Uptake Rate Constant (k₁): The rate at which the fish takes up this compound from the water.

-

Depuration Rate Constant (k₂): The rate at which the fish eliminates this compound.

-

Bioconcentration Factor (BCF): Calculated as the ratio of the concentration of this compound in the fish to the concentration in the water at steady state (BCF = C_fish / C_water). The kinetic BCF is calculated as the ratio of the uptake and depuration rate constants (BCF = k₁ / k₂).

Signaling Pathways and Metabolism

The biotransformation of xenobiotics like this compound in aquatic organisms is a crucial detoxification mechanism. While specific pathways for this compound are not extensively documented, they can be inferred from the metabolism of other alkylbenzenes and general xenobiotic metabolism in fish.

Metabolic Pathway of this compound

The metabolism of this compound primarily occurs in the liver and involves two main phases:

-

Phase I (Modification): The alkyl chain of this compound is hydroxylated by cytochrome P450 (CYP) enzymes, particularly from the CYP1A, CYP2, and CYP3A families.[7][8] This introduces a polar hydroxyl group, making the molecule more water-soluble.

-

Phase II (Conjugation): The hydroxylated metabolite is then conjugated with a polar endogenous molecule, such as glucuronic acid (by UDP-glucuronosyltransferases, UGTs) or sulfate (by sulfotransferases, SULTs), to further increase its water solubility and facilitate excretion.

Cellular Stress Response Pathways

Exposure to xenobiotics like this compound can induce cellular stress, activating specific signaling pathways to mitigate damage.

-

Nrf2/Keap1 Pathway: This is a primary pathway for regulating the antioxidant response. Under oxidative stress caused by this compound or its metabolites, Keap1 releases Nrf2, which translocates to the nucleus. There, it binds to the Antioxidant Response Element (ARE) in the DNA, upregulating the expression of antioxidant enzymes such as catalase (CAT), superoxide dismutase (SOD), and glutathione S-transferases (GSTs).[9][10]

-

Aryl Hydrocarbon Receptor (AhR) Pathway: Some xenobiotics can activate the AhR. Upon binding, the AhR-ligand complex moves to the nucleus and dimerizes with ARNT. This complex then binds to Xenobiotic Response Elements (XREs) in the DNA, leading to the increased expression of Phase I metabolizing enzymes like CYP1A.[11]

Experimental Workflow

The process of conducting a bioconcentration study for this compound follows a structured workflow, from preparation to data analysis.

References

- 1. Bioconcentration and toxicity of this compound sulfonate (C12LAS) to aquatic organisms exposed in experimental streams - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. oecd.org [oecd.org]

- 4. Alkyl Benzene Sulfonate Induced Acute Toxicity and Potential Alteration of Growth, Hematological, Biochemical, Enzymological and Stress Biomarkers in Oreochromis mossambicus (Peters, 1852) | SAS Publisher [saspublishers.com]

- 5. researchgate.net [researchgate.net]

- 6. ANALYTICAL METHODS - Toxicological Profile for Benzene - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. The Role of Cytochrome P450 in Fish Health and Metabolism: A Vital Enzyme System | Journal of Fish Health [jurnal.unram.ac.id]

- 9. Signaling pathways of oxidative stress in aquatic organisms exposed to xenobiotics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Immunotoxicity of Xenobiotics in Fish: A Role for the Aryl Hydrocarbon Receptor (AhR)? - PMC [pmc.ncbi.nlm.nih.gov]

The Evolution of Dodecylbenzene Synthesis: A Technical Deep Dive

An In-depth Guide for Researchers and Chemical Professionals on the Historical and Modern Production Methodologies of Dodecylbenzene, a Key Surfactant Precursor.

The commercial production of this compound, a primary intermediate in the synthesis of the widely used surfactant linear alkylbenzene sulfonate (LAS), has undergone a significant evolution driven by environmental concerns, catalyst technology advancements, and economic factors. This technical guide provides a comprehensive overview of the historical development of this compound production methods, detailing the transition from branched to linear alkylbenzenes and the progression of catalytic systems from corrosive liquid acids to safer solid acid catalysts.

Early Production: Branched this compound via Propylene Tetramerization

In the mid-20th century, the detergent industry relied on branched alkylbenzene sulfonate (BAS), derived from the alkylation of benzene with propylene tetramer.[1] Propylene tetramer, a branched olefin with twelve carbon atoms, was produced through the polymerization of propylene.[1] The subsequent Friedel-Crafts alkylation of benzene with this branched olefin, typically catalyzed by aluminum chloride (AlCl₃) or hydrofluoric acid (HF), yielded branched this compound.

While effective as a surfactant precursor, the resulting BAS exhibited poor biodegradability, leading to environmental persistence and foaming in waterways. This environmental pressure was the primary driver for the shift towards linear this compound.

The Shift to Biodegradability: The Dawn of Linear Alkylbenzene (LAB)

The 1960s marked a pivotal change in the detergent industry with the introduction of linear alkylbenzene (LAB), which is readily biodegradable.[1] This transition necessitated the development of new production technologies focused on the synthesis of linear C10-C14 alkylbenzenes.

Chlorination of n-Paraffins followed by Aluminum Chloride (AlCl₃) Alkylation

One of the initial commercial routes to LAB involved the chlorination of n-paraffins to produce monochloroparaffins. These were then used to alkylate benzene in the presence of an aluminum chloride (AlCl₃) catalyst. While this method produced the desired linear product, it was eventually superseded by more efficient and economical processes.

Dehydrogenation of n-Paraffins and Hydrofluoric Acid (HF) Alkylation